Bamocaftor

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a chloride channel corrector for the treatment of cystic fibrosis

See also: this compound Potassium (active moiety of).

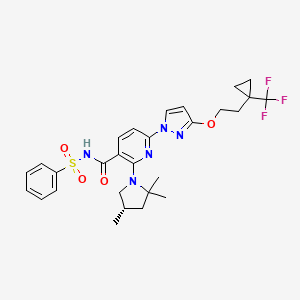

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEOJNMYRZUKIK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2204245-48-5 | |

| Record name | Bamocaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-659 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BAMOCAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bamocaftor's Mechanism of Action on F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Bamocaftor, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector, on the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document synthesizes findings from preclinical studies, offering a detailed examination of its effects on protein trafficking, function, and stability, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: A CFTR Corrector

This compound is a CFTR corrector designed to address the primary defect of the F508del mutation: the misfolding and subsequent premature degradation of the CFTR protein.[1][2] The F508del mutation, a deletion of phenylalanine at position 508, disrupts the proper folding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and targeting for proteasomal degradation.[1][3] This results in a significant reduction of functional CFTR channels at the cell surface, leading to the characteristic ion and fluid transport abnormalities in CF.[1]

This compound functions by binding to the F508del-CFTR protein, facilitating its proper folding and trafficking through the cellular quality control machinery to the apical membrane of epithelial cells. By increasing the quantity of mature, functional F508del-CFTR at the cell surface, this compound helps to restore chloride and bicarbonate transport, thereby addressing the underlying cause of CF pathophysiology.

Computational studies suggest that this compound may have a dual role, acting as both a corrector and a potentiator, by binding to a potentiator site on the CFTR protein. Molecular dynamics simulations indicate that the CFTR protein remains more stable and compact when complexed with this compound compared to other modulators.

Quantitative Efficacy of this compound on F508del-CFTR

This compound has demonstrated significant efficacy in rescuing F508del-CFTR function, particularly when used in combination with other CFTR modulators like tezacaftor and ivacaftor. The following tables summarize key quantitative data from in vitro studies.

Table 1: Effect of this compound on F508del-CFTR Maturation and Function

| Treatment | F508del-CFTR Maturation (Mature C form) | F508del-CFTR Function (CFTR-dependent Isc) |

| BTI (this compound, Tezacaftor, Ivacaftor) | Robust and significant increase compared to DMSO | Significantly more effective than ETI or BEI |

| ETI (Elexacaftor, Tezacaftor, Ivacaftor) | Significant increase compared to DMSO | Less effective than BTI |

| BEI (this compound, Elexacaftor, Ivacaftor) | Significant increase compared to DMSO | Less effective than BTI |

Data sourced from a study on human airway epithelial cells.

Table 2: Clinical Trial Data for this compound in Combination Therapy

| Patient Population (F508del-MF) | Treatment | Mean Absolute Improvement in ppFEV1 |

| Heterozygous for F508del and a minimal function (MF) mutation | This compound in combination with tezacaftor and ivacaftor | 13.3 percentage points (P < 0.001) |

| Heterozygous for F508del and a minimal function (MF) mutation | Elexacaftor, tezacaftor, and ivacaftor | 13.8 percentage points (P < 0.001) |

ppFEV1: percent predicted forced expiratory volume in 1 second.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound.

Western Blot for CFTR Protein Maturation

This protocol is used to assess the effect of this compound on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus are distinguished by their molecular weight.

Methodology:

-

Cell Culture and Treatment: Culture human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR. Treat cells with this compound (e.g., 3 µM in combination with tezacaftor and ivacaftor) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein lysate on a low-percentage (e.g., 6-8%) polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for CFTR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the intensity of Band B and Band C to determine the CFTR maturation efficiency.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber assay measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

Methodology:

-

Cell Culture: Grow a polarized monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

-

Corrector Treatment: Incubate the cell monolayers with this compound-containing medium for 24-48 hours.

-

Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers filled with physiological Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement:

-

Measure the baseline Isc.

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin to the basolateral chamber.

-

Optionally, add a potentiator like ivacaftor to the apical chamber to maximize channel opening.

-

Inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.

-

-

Data Analysis: Calculate the change in Isc (ΔIsc) in response to the pharmacological agents to quantify CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay provides a functional measure of CFTR activity in a three-dimensional cell culture model that recapitulates key aspects of the intestinal epithelium.

Methodology:

-

Organoid Culture: Culture intestinal organoids derived from individuals with CF (homozygous for F508del).

-

Corrector Treatment: Pre-incubate the organoids with this compound for 18-24 hours.

-

Assay Plating: Plate the organoids in a 96-well plate.

-

Live-Cell Imaging: Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green).

-

Stimulation and Imaging: Add forskolin (and a potentiator if required) to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen. Acquire time-lapse images of the organoids using a microscope.

-

Data Analysis: Measure the change in the cross-sectional area of the organoids over time. The increase in organoid size (swelling) is proportional to CFTR function. The area under the curve (AUC) is calculated as a measure of CFTR activity.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.

Caption: this compound's core mechanism of action on F508del-CFTR.

Caption: Experimental workflow for Western blot analysis of CFTR maturation.

Caption: Ussing chamber experimental workflow for measuring CFTR function.

Conclusion

This compound represents a significant advancement in the development of CFTR modulators for cystic fibrosis. Its mechanism as a corrector that enhances the processing and cell surface expression of F508del-CFTR, particularly in combination with other modulators, has been substantiated by robust in vitro and clinical data. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon these findings. The continued investigation into the precise binding interactions and synergistic effects of this compound will be crucial in optimizing therapeutic strategies for individuals with cystic fibrosis.

References

- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cff.org [cff.org]

Bamocaftor (VX-659) as a CFTR corrector

An In-Depth Technical Guide to Bamocaftor (VX-659) as a CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein functions as an anion channel, primarily regulating chloride and bicarbonate transport across epithelial cell membranes.[2] Mutations in the CFTR gene lead to dysfunctional protein, resulting in thickened secretions in multiple organs, most critically affecting the lungs and digestive system.[1]

The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).[3] This deletion causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing it from reaching the cell surface to function.[2]

CFTR modulators are a class of small molecules designed to restore the function of the defective protein. These are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel opening probability of the protein once it is at the membrane. This compound (VX-659) is a next-generation CFTR corrector developed to address the F508del-CFTR trafficking defect. It was specifically designed to be used as part of a triple-combination therapy, alongside a first-generation corrector and a potentiator, to achieve a more robust rescue of CFTR function.

Core Mechanism of Action

This compound is classified as a "next-generation" or Type 3 CFTR corrector. Its mechanism is distinct from and complementary to first-generation correctors like Tezacaftor (VX-661).

-

The F508del-CFTR Defect: The F508del mutation induces multiple conformational defects, primarily affecting the stability of the first nucleotide-binding domain (NBD1) and its interaction with other domains. This leads to recognition by cellular quality control machinery in the ER and premature degradation.

-

Role of First-Generation Correctors (e.g., Tezacaftor): These molecules, also known as Type 1 correctors, are understood to stabilize the interface between NBD1 and the membrane-spanning domains (MSDs).

-

Role of this compound (VX-659): As a next-generation corrector, this compound acts via a different mechanism. It is believed to directly stabilize the NBD1 domain, complementing the action of Type 1 correctors. The additive effects observed when this compound and Tezacaftor are used together strongly suggest they bind to different sites on the CFTR protein, allowing for a more comprehensive rescue of the multiple folding defects of F508del-CFTR.

This dual-corrector approach, combined with a potentiator (Ivacaftor) to enhance channel function, forms the basis of the triple-combination therapy. The result is a synergistic increase in the quantity of F508del-CFTR protein trafficked to the cell surface and a subsequent enhancement of its function, to a level greater than any dual-combination therapy.

Quantitative Data Presentation

In Vitro Efficacy

Preclinical studies using primary human bronchial epithelial (HBE) cells from CF donors demonstrated that the triple combination of this compound (VX-659), Tezacaftor, and Ivacaftor significantly improved F508del-CFTR processing and chloride transport to levels approaching that of wild-type CFTR.

| Assay Type | Cell Model | Treatment | Outcome | Reference |

| Ussing Chamber | HBE cells (F508del/MF) | VX-659 + Tezacaftor + Ivacaftor | Chloride transport restored to ~45% of normal | |

| Ussing Chamber | HBE cells (F508del/F508del) | VX-659 + Tezacaftor + Ivacaftor | Chloride transport restored to ~65% of normal | |

| Western Blot | HBE cells (F508del) | VX-659 + Tezacaftor | Additive increase in mature (Band C) CFTR protein |

Clinical Efficacy: Triple Combination Therapy

Phase 2 and Phase 3 clinical trials evaluated the safety and efficacy of this compound (VX-659) in combination with Tezacaftor and Ivacaftor in patients aged 12 and older. The results showed rapid and significant clinical improvements.

Table 1: Efficacy in Patients with One F508del and One Minimal Function (MF) Mutation

| Parameter | Timepoint | VX-659 Triple Combination (Mean Absolute Change from Baseline) | Placebo (Mean Absolute Change from Baseline) | P-value | Reference |

| ppFEV₁ | Week 4 | +13.3 to +14.0 percentage points | - | <0.001 / <0.0001 | |

| Sweat Chloride | Day 29 | -51.4 mmol/L | - | <0.001 | |

| CFQ-R Respiratory Domain Score | Day 29 | - | - | - |

Note: Specific CFQ-R scores for the VX-659 combination were not detailed in the provided search results, but were noted as improved.

Table 2: Efficacy in Patients with Two F508del Mutations (Homozygous)

| Parameter | Timepoint | VX-659 Added to Tezacaftor/Ivacaftor (Mean Absolute Change) | Placebo Added to Tezacaftor/Ivacaftor (Mean Absolute Change) | P-value | Reference |

| ppFEV₁ | Week 4 | +9.7 to +10.0 percentage points | - | <0.001 / <0.0001 | |

| Sweat Chloride | Day 29 | -42.2 mmol/L | - | <0.001 | |

| CFQ-R Respiratory Domain Score | Day 29 | +19.5 points | +2.9 points | - |

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This assay is the gold standard for directly measuring CFTR-mediated ion transport across an epithelial monolayer.

Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are seeded onto permeable filter supports and cultured at an air-liquid interface (ALI) for several weeks to allow for differentiation into a polarized, mucociliary epithelium.

-

Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled reservoirs.

-

Electrophysiology: A voltage clamp maintains a transepithelial potential of 0 mV. The current required to do this, the short-circuit current (Isc), is continuously measured. The Isc is equivalent to the net ion transport across the epithelium.

-

Corrector Incubation: Cells are pre-incubated with this compound (VX-659) and other correctors (e.g., Tezacaftor) for 18-24 hours to allow for rescue of F508del-CFTR.

-

Sequential Additions:

-

An epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride) is added to the apical side to block sodium absorption, isolating chloride transport.

-

A CFTR agonist (e.g., Forskolin) is added to activate CFTR via the cAMP pathway.

-

A CFTR potentiator (e.g., Ivacaftor) is added to maximize channel gating.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc (ΔIsc) after the addition of the agonist and potentiator quantifies the level of functional CFTR activity restored by the corrector treatment.

Forskolin-Induced Swelling (FIS) Assay

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D model using patient-derived organoids.

Methodology:

-

Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients. These are cultured in a 3D Matrigel matrix, where they form spherical structures with the apical membrane facing the enclosed lumen.

-

Corrector Incubation: The cultured organoids are incubated with CFTR correctors (e.g., this compound) for 24-48 hours to facilitate the rescue and trafficking of mutant CFTR protein to the apical membrane.

-

Forskolin Stimulation: Forskolin is added to the culture medium. This activates CFTR, leading to the secretion of chloride and fluid into the organoid lumen.

-

Live-Cell Imaging: The organoids are imaged using a live-cell imaging system at regular intervals. The forskolin-induced fluid secretion causes the organoids to swell.

-

Data Analysis: The change in organoid surface area or volume over time is quantified. The extent of swelling is directly proportional to the level of CFTR function.

Safety and Development Status

In clinical trials, the triple combination regimen including this compound (VX-659) had an acceptable safety and side-effect profile, with most adverse events being reported as mild or moderate.

While this compound demonstrated robust in vitro and clinical activity, Vertex Pharmaceuticals ultimately advanced a structurally related next-generation corrector, Elexacaftor (VX-445), for the final approved triple-combination therapy known as Trikafta®. This decision was based on a better overall safety and toxicological profile for Elexacaftor compared to this compound.

Conclusion

This compound (VX-659) is a potent next-generation CFTR corrector that played a pivotal role in establishing the therapeutic principle of triple-combination modulator therapy. Its mechanism, complementary to first-generation correctors like Tezacaftor, demonstrated that a multi-pronged approach could rescue the function of the F508del-CFTR protein to a clinically transformative level. The significant improvements in lung function and other key biomarkers in clinical trials of the VX-659-tezacaftor-ivacaftor regimen validated this strategy, paving the way for highly effective treatments for the majority of the cystic fibrosis population. While not the final molecule selected for commercialization, the research and clinical data generated for this compound were critical in the successful development of a new standard of care in cystic fibrosis.

References

Bamocaftor: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamocaftor, also known as VX-659, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is an investigational small molecule developed to address the underlying cause of cystic fibrosis (CF), particularly in patients with the F508del mutation.[1][4] This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel. This compound is designed to improve the processing, trafficking, and stability of the F508del-CFTR protein, restoring its function at the epithelial cell membrane. This document provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supported by experimental data and protocols.

Molecular Structure and Identification

This compound is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

| CAS Number | 2204245-48-5 |

| Synonyms | VX-659, VX659 |

| InChIKey | IGEOJNMYRZUKIK-IBGZPJMESA-N |

| SMILES | C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₂F₃N₅O₄S |

| Molecular Weight | 591.6 g/mol |

| Exact Mass | 591.2127 g/mol |

| pKa | 4.95 (at 25 °C) |

| log D | 4.38 (at 22 °C, pH 7.4) |

| Solubility | Soluble in DMSO |

Mechanism of Action and Pharmacology

This compound functions as a CFTR "corrector," specifically targeting the processing and trafficking defects of the F508del-CFTR mutant protein.

CFTR Correction Pathway

Mutations like F508del impair the folding of the CFTR protein within the endoplasmic reticulum (ER). This leads to recognition by the cell's quality control machinery and subsequent degradation, preventing the protein from reaching the plasma membrane. This compound is a Type 2 (or C2) corrector that aids in the proper folding of the CFTR protein. It works synergistically with Type 1 (C1) correctors, such as Tezacaftor, which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with membrane-spanning domains (MSDs). The additive effects suggest that this compound binds to a different site on the CFTR protein than Tezacaftor. This dual-corrector approach enhances the escape of the F508del-CFTR protein from the ER and promotes its trafficking to the cell surface. Once at the membrane, a "potentiator" molecule, like Ivacaftor, is required to increase the channel's opening probability, thereby restoring chloride ion transport. Computational studies have also suggested that this compound may possess a dual role, acting as both a corrector and a potentiator.

Experimental Data and Protocols

This compound has been evaluated in numerous preclinical and clinical studies to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Efficacy

Studies using human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR have demonstrated this compound's effectiveness. When combined with Tezacaftor and Ivacaftor (BTI), it significantly increases the mature, fully-glycosylated (Band C) form of the F508del-CFTR protein and enhances chloride transport function, as measured by short-circuit current (Isc).

-

Cell Culture: CFBE41o- cells stably expressing F508del-CFTR are seeded at high density (e.g., 0.5 × 10⁶ cells) onto permeable filter supports (e.g., Snapwell inserts) and cultured until polarized epithelial monolayers are formed.

-

Compound Treatment: Cells are treated with vehicle (e.g., 0.1% DMSO) or CFTR modulators for 24 hours. A typical treatment combination is 3 µM this compound, 3 µM Tezacaftor, and 1 µM Ivacaftor (BTI).

-

Ussing Chamber Assay: The permeable supports are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical Krebs-bicarbonate solution. The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current is recorded.

-

Measurement of CFTR Activity: CFTR-mediated currents are stimulated by the sequential addition of a cAMP agonist (e.g., 10 µM Forskolin) to the apical side, followed by a CFTR potentiator (e.g., 1 µM Ivacaftor/VX-770). Finally, a CFTR inhibitor (e.g., 10 µM CFTRinh-172) is added to confirm that the measured current is CFTR-specific. The change in current upon inhibitor addition (ΔIsc) represents the level of CFTR function.

Computational Modeling

Computational studies have been employed to understand the molecular interactions between this compound and the F508del-CFTR protein. These studies involve molecular docking to predict binding sites and molecular dynamics (MD) simulations to assess the stability of the drug-protein complex.

| Metric | This compound | Ivacaftor (Control) |

| Binding Energy (MMPBSA) | -40.25 kJ/mol | -26.76 kJ/mol |

| Avg. Radius of Gyration (Rg) | 3.61 nm | 3.67 nm |

| Avg. RMSD | 0.69 nm | 0.76 nm |

These results from an in silico study suggest that this compound forms a more stable and compact complex with the CFTR protein compared to the approved drug Ivacaftor.

-

Database Preparation: A database of potential drug molecules, including this compound, is compiled with their 2D structures (SMILES) and 3D conformations.

-

ADMET Screening: The compounds are screened for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools like the OSIRIS Property Explorer to filter out candidates with unfavorable profiles (e.g., mutagenicity, tumorigenicity).

-

Protein Preparation: The 3D structure of the mutated CFTR protein (e.g., PDB ID: 8EJ1) is downloaded from the RCSB Protein Data Bank. The structure is prepared for docking by correcting residues, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

-

Molecular Docking: this compound is docked into the prepared CFTR protein structure using software like AutoDock Vina to predict the most likely binding pose and calculate the binding affinity.

-

Molecular Dynamics (MD) Simulation: The best-docked complex of CFTR-Bamocaftor is subjected to a long-duration (e.g., 200 ns) MD simulation. This simulation assesses the dynamic stability of the complex by calculating metrics such as Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) over time.

Clinical Development

This compound (VX-659) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a standalone agent to assess safety and pharmacokinetics and as part of a triple-combination therapy with Tezacaftor and Ivacaftor. These trials, such as NCT03224351, aimed to evaluate the safety and efficacy of the combination in CF patients with at least one F508del mutation. While showing promise, the development of this compound was ultimately deprioritized in favor of Elexacaftor (VX-445), which exhibited a superior pharmacological profile and efficacy in clinical trials.

Conclusion

This compound is a potent, next-generation CFTR corrector that has significantly contributed to the understanding of how to rescue the F508del-CFTR protein. Its molecular structure enables it to effectively assist in the folding and trafficking of the mutant protein, working synergistically with other modulators. While not currently progressing toward regulatory approval, the research and clinical data generated for this compound have been instrumental in the development of highly effective triple-combination therapies that are now transforming the lives of people with cystic fibrosis. The experimental protocols and data outlined in this guide provide a technical foundation for researchers in the ongoing development of novel CFTR modulators.

References

Technical Whitepaper: Elucidating the Binding Site of Bamocaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular interactions between the CFTR corrector, Bamocaftor (VX-659), and the CFTR protein. This guide synthesizes computational and indirect experimental evidence to propose a binding location and mechanism of action.

Executive Summary

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an ion channel critical to fluid and salt homeostasis across epithelial surfaces.[1][2][3] The most prevalent mutation, p.Phe508del (F508del), leads to misfolding, defective trafficking, and premature degradation of the CFTR protein.[1][3] this compound (VX-659) is a next-generation CFTR corrector molecule designed to rescue the processing and trafficking of the F508del-CFTR protein to the cell surface. Although its therapeutic development was discontinued in favor of other combinations, understanding its mechanism provides valuable insights for future drug design. Computational studies, supported by functional data, suggest that this compound binds to a site that allows it to stabilize the Nucleotide-Binding Domain 1 (NBD1) and potentially act as both a corrector and a potentiator. This document details the proposed binding site, the experimental and computational methodologies used to investigate it, and the quantitative data derived from these analyses.

This compound and its Role as a CFTR Corrector

CFTR modulators are small molecules designed to restore the function of defective CFTR proteins. They are broadly categorized as correctors, which improve protein folding and trafficking, and potentiators, which enhance the channel gating activity of CFTR at the cell membrane.

This compound is classified as a C2 or Type III corrector. Its mechanism is distinct from and complementary to first-generation (C1) correctors like tezacaftor and lumacaftor, which primarily stabilize the Membrane-Spanning Domain 1 (MSD1). This compound is believed to act by stabilizing the NBD1 domain, a mechanism it shares with elexacaftor (VX-445). This synergistic action, when combined with a C1 corrector and a potentiator, leads to a more robust rescue of CFTR function.

Proposed Binding Site of this compound

Direct high-resolution structural data, such as a cryo-electron microscopy (cryo-EM) structure of this compound bound to CFTR, is not publicly available. However, computational modeling and mechanistic studies provide significant insights into its binding location.

A 2025 computational study used molecular docking and molecular dynamics (MD) simulations to investigate the interaction between this compound and the F508del-CFTR protein. The findings from this in silico analysis propose that:

-

This compound binds within a pocket formed by the CFTR protein, in a location similar to that of the potentiator ivacaftor.

-

This binding suggests a potential dual role for this compound as both a corrector and a potentiator, similar to elexacaftor.

-

The interaction stabilizes the overall CFTR protein structure, making it more compact and stable compared to complexes with other modulators like ivacaftor and galicaftor.

Other research classifies this compound (VX-659) as a Type III corrector, sharing a mechanism with VX-445, which involves the direct binding to and stabilization of the NBD1 domain. This stabilization is crucial for correcting the folding defects caused by the F508del mutation.

Signaling and Correction Pathway

The following diagram illustrates the classification of CFTR correctors and the proposed site of action for this compound.

Caption: Proposed mechanism of CFTR correction by different modulator classes.

Quantitative Data

The primary quantitative data available for the this compound-CFTR interaction comes from computational free energy calculations. This data predicts the stability of the drug-protein complex.

| Compound | Docking Affinity / Binding Energy (kJ/mol) | Method | Reference |

| This compound | -40.25 | MMPBSA Free Energy Calculation (MD) | |

| Ivacaftor (Control) | -26.76 | MMPBSA Free Energy Calculation (MD) |

MMPBSA: Molecular Mechanics Poisson-Boltzmann Surface Area

This in silico data suggests that this compound forms a more stable complex with the CFTR protein than the approved drug Ivacaftor.

Experimental and Computational Protocols

Determining the binding site of a small molecule like this compound on a large membrane protein such as CFTR requires a multi-faceted approach, combining computational modeling with biochemical and biophysical experiments.

Computational Protocol: Molecular Docking and Dynamics

This in silico protocol predicts the binding pose and stability of a ligand in the protein's active site.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., F508del-CFTR) from a protein data bank or via homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 2D or 3D structure of the ligand (this compound) and optimize its geometry.

-

-

Molecular Docking:

-

Use software like AutoDock Vina to perform blind or targeted docking of the ligand to the protein.

-

Define a search space (grid box) on the protein where the ligand is likely to bind.

-

The program generates multiple binding poses and scores them based on a calculated binding affinity. Poses with the most negative affinity values are considered the most favorable.

-

-

Molecular Dynamics (MD) Simulation:

-

Take the best-docked complex from the previous step as the starting point.

-

Place the complex in a simulated physiological environment (e.g., a water box with ions).

-

Run a simulation for a defined period (e.g., 200 ns) to observe the dynamic behavior of the complex over time.

-

Analyze the trajectory to assess the stability of the interaction, calculating metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

-

-

Binding Free Energy Calculation:

-

Use methods like MMPBSA to calculate the binding free energy of the complex from the MD simulation trajectory, providing a more accurate estimation of binding stability.

-

References

- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Bamocaftor's Interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the in silico modeling of Bamocaftor (VX-659) and its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a next-generation CFTR corrector designed to address defects in the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[1][2][3] This document details the computational methodologies used to elucidate the binding affinity and stabilizing effects of this compound on the CFTR protein. It also presents quantitative data from these studies in a structured format and includes detailed experimental protocols for the key computational experiments. Visual diagrams of relevant pathways and workflows are provided to facilitate understanding.

Introduction to Cystic Fibrosis and CFTR Modulators

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein.[4][5] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells, and its dysfunction leads to the buildup of thick mucus in various organs, particularly the lungs and pancreas. The most prevalent CF-causing mutation is the deletion of phenylalanine at position 508 (F508del), which results in a misfolded and dysfunctional CFTR protein that is prematurely degraded.

CFTR modulators are a class of drugs that target the defective CFTR protein. They are broadly categorized as:

-

Correctors: These molecules, such as this compound, lumacaftor, and tezacaftor, aim to rescue the conformational defects of mutant CFTR, facilitating its processing and trafficking to the cell surface.

-

Potentiators: Ivacaftor is a prime example of a potentiator that increases the channel open probability (gating) of the CFTR protein at the cell surface.

This compound (VX-659) is a second-generation CFTR corrector that has been investigated for its efficacy in combination with other modulators. In silico studies have been instrumental in understanding its mechanism of action at a molecular level.

In Silico Modeling of this compound-CFTR Interaction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating drug-protein interactions. A significant computational study employed a systems biology approach to explore the interaction between this compound and the F508del-CFTR protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, blind docking was performed on the mutated CFTR protein.

Key Findings:

-

This compound and Galicaftor were identified as top candidates with high binding affinity to the F508del-CFTR protein.

-

The study revealed that this compound binds to a potentiator site, suggesting a potential dual role as both a corrector and a potentiator, similar to elexacaftor.

-

The binding energy of the CFTR-Bamocaftor complex was found to be superior to that of the approved drug Ivacaftor, which was used as a control.

Molecular Dynamics (MD) Simulation

MD simulations were conducted to assess the stability of the this compound-CFTR complex over time. A 200-nanosecond simulation provided insights into the dynamic behavior of the complex.

Key Findings:

-

The CFTR protein, when complexed with this compound, exhibited greater stability and compactness compared to its complexes with Ivacaftor and Galicaftor.

-

MMPBSA free energy calculations indicated that the CFTR-Bamocaftor complex had the lowest free energy, suggesting a more favorable and stable interaction.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in silico studies of the this compound-CFTR interaction.

| Parameter | This compound | Ivacaftor (Control) | Reference |

| Binding Energy (kJ/mol) | -40.25 | -26.76 | |

| MD Simulation Duration (ns) | 200 | 200 |

Experimental Protocols

This section outlines the generalized methodologies for the in silico experiments.

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the F508del-CFTR protein is obtained or modeled. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

-

Docking Simulation: A blind docking approach is used, where the entire protein surface is considered a potential binding site. Docking software is used to generate multiple binding poses of this compound on the CFTR protein.

-

Analysis: The resulting poses are ranked based on their binding energies. The pose with the lowest binding energy is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation Protocol

-

System Setup: The docked this compound-CFTR complex is placed in a simulation box with explicit solvent (water molecules) and ions to neutralize the system and mimic physiological conditions.

-

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the structure and ensure stability. This typically involves position restraints on the protein and ligand, which are gradually released.

-

Production Run: A production MD simulation is run for a specified duration (e.g., 200 ns) without restraints. Trajectories of atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The saved trajectories are analyzed to calculate various structural and energetic properties, including RMSD, RMSF, Rg, and binding free energy (using methods like MMPBSA).

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of the this compound-CFTR interaction.

Conclusion

In silico modeling has provided crucial insights into the molecular interactions between this compound and the F508del-CFTR protein. Molecular docking and MD simulations suggest that this compound effectively binds to and stabilizes the mutant CFTR protein, potentially acting as both a corrector and a potentiator. The superior binding energy and complex stability compared to the control drug Ivacaftor highlight its potential as a therapeutic agent. Although the clinical development of this compound was discontinued, the computational methodologies and findings remain valuable for the rational design of new and more effective CFTR modulators. Further experimental validation is necessary to confirm these in silico findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CFTR | TargetMol [targetmol.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. hopkinscf.org [hopkinscf.org]

- 5. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Bamocaftor in Preclinical Studies: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bamocaftor (VX-659) is a next-generation investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector developed to address the underlying protein folding and trafficking defects caused by the F508del mutation in the CFTR gene, the most common cause of cystic fibrosis (CF). As a C2 or Type III corrector, this compound was designed to be used in combination with other CFTR modulators, such as a C1 corrector (e.g., tezacaftor) and a potentiator (e.g., ivacaftor), to achieve a more comprehensive rescue of CFTR function. Preclinical evaluation, primarily through computational modeling and comparison with related compounds, has elucidated its mechanism of action, which involves stabilizing the F508del-CFTR protein. While it showed promise, its development was ultimately discontinued by Vertex Pharmaceuticals in favor of elexacaftor, which demonstrated a superior safety and toxicological profile.[1] This document provides a detailed overview of the preclinical pharmacological profile of this compound based on publicly available data.

Mechanism of Action

This compound is a small molecule designed to correct the conformational instability of the CFTR protein caused by the deletion of phenylalanine at position 508 (F508del).[2][3] This mutation leads to misfolding of the protein, causing it to be retained in the endoplasmic reticulum and targeted for premature degradation, thus preventing it from reaching the cell surface to function as a chloride ion channel.[1]

This compound's primary mechanism is to act as a pharmacological chaperone, binding to the F508del-CFTR protein to improve its processing and trafficking to the cell membrane.[2] Its effects are additive with first-generation C1 correctors like tezacaftor, which stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). This suggests this compound binds to a different site and acts via a complementary mechanism, likely involving the stabilization of NBD1 itself, a mechanism it shares with elexacaftor.

Interestingly, recent in silico studies suggest this compound may possess a dual mechanism, acting as both a corrector and a potentiator. Computational docking simulations revealed that this compound binds not only to a corrector site but also to the known potentiator binding site, suggesting it may also help to open the CFTR channel gate once the protein is at the cell surface.

Preclinical Efficacy Data

While specific quantitative data from in vitro and in vivo preclinical studies by Vertex Pharmaceuticals are not publicly available, computational studies have provided insights into this compound's potential efficacy. These in silico experiments are critical in modern drug discovery for predicting molecular interactions and guiding development.

In Silico Modeling & Binding Affinity

A comprehensive computational study analyzed the interaction between this compound and the F508del-CFTR protein. Molecular docking and molecular dynamics (MD) simulations were used to predict binding affinity and the stability of the drug-protein complex. This compound demonstrated a more favorable binding energy compared to the approved potentiator, Ivacaftor, and showed high stability when complexed with the CFTR protein over a 200-nanosecond simulation.

Table 1: In Silico Efficacy Data for this compound

| Parameter | This compound | Ivacaftor (Control) | Galicaftor | Source |

|---|---|---|---|---|

| Binding Energy (kJ/mol) | -40.25 | -26.76 | N/A | |

| Predicted Role | Corrector & Potentiator | Potentiator | Corrector |

| Complex Stability (MD) | High | Moderate | Moderate | |

Note: Data derived from computational modeling, not experimental assays. Binding energy calculated via MMPBSA free energy calculations.

Preclinical Safety and Toxicology

A crucial aspect of preclinical development is the assessment of a drug candidate's safety profile. This involves a battery of tests to identify potential toxicities before human trials. Although detailed reports on this compound's preclinical toxicology are not public, a key outcome of this phase was the decision by Vertex to advance elexacaftor instead. This decision was reportedly based on elexacaftor having a "better safety and toxicological profile". This indicates that comparative preclinical studies revealed safety concerns or a narrower therapeutic window for this compound relative to elexacaftor.

Standard preclinical toxicology studies would have included:

-

Acute and Subchronic Toxicity Studies: Evaluating the effects of single and repeated doses in two species (one rodent, one non-rodent) to identify target organs of toxicity.

-

Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for the compound to damage genetic material.

-

Safety Pharmacology Studies: Investigating potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on the published computational study and standard methods in the field, representative protocols can be described.

In Silico Analysis of Drug-Protein Interaction

The only publicly detailed methodology for this compound involves computational analysis. This protocol is essential for understanding the molecular-level interactions driving its mechanism of action.

Experimental Workflow:

-

Dataset Creation: A database of 200 potential drug molecules, including correctors, potentiators, and stabilizers, was compiled.

-

ADMET Screening: The compounds were filtered using an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) scan to remove molecules with predicted mutagenic, tumorigenic, or irritant properties. 112 compounds passed this stage.

-

Molecular Docking: The remaining compounds were docked to the mutated F508del-CFTR protein structure using AutoDock Vina to predict binding affinity and pose. This compound and Galicaftor were identified as top candidates.

-

Molecular Dynamics (MD) Simulation: A 200-nanosecond MD simulation was performed for the this compound-CFTR complex to evaluate its stability over time compared to control complexes (Ivacaftor, Galicaftor).

-

Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method was used to calculate the binding free energy, providing a quantitative measure of binding affinity.

Representative Protocol for In Vitro Efficacy Assessment

To assess the efficacy of a CFTR corrector like this compound in vitro, researchers typically use cell-based assays that measure protein maturation and ion channel function. A standard, representative protocol is the Ussing chamber assay using human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Methodology:

-

Cell Culture: F508del-HBE cells are cultured on permeable supports to form a polarized epithelial monolayer.

-

Compound Incubation: Cells are incubated with the corrector compound (e.g., this compound, alone or in combination with tezacaftor) for approximately 24-48 hours to allow for protein correction and trafficking.

-

Ussing Chamber Assay: The cell monolayers are mounted in an Ussing chamber, which measures short-circuit current (Isc), a direct indicator of transepithelial ion transport.

-

Assay Protocol:

-

A chloride gradient is established across the monolayer.

-

Amiloride is added to block sodium channels (ENaC).

-

Forskolin is added to activate adenylate cyclase, increasing cAMP and stimulating any F508del-CFTR channels present at the cell surface.

-

A CFTR potentiator (e.g., Ivacaftor) is added to maximally open the corrected channels.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc following forskolin and potentiator addition provides a quantitative measure of F508del-CFTR rescue.

Conclusion

The preclinical profile of this compound characterizes it as a promising next-generation CFTR corrector with a distinct and complementary mechanism to first-generation correctors. In silico studies suggested not only a strong binding affinity and stabilizing effect on the F508del-CFTR protein but also a potential dual role as a potentiator. However, the trajectory of a drug is determined by the entirety of its preclinical data, particularly its safety and toxicology profile. The discontinuation of this compound's development in favor of elexacaftor underscores the critical importance of the therapeutic window and comparative safety in drug selection. While not clinically pursued, the study of this compound has contributed valuable insights into the structure-activity relationships of CFTR correctors and the multi-faceted approach required to rescue the function of the F508del-CFTR protein.

References

- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]

Bamocaftor: A Technical Guide to its Role in Restoring Chloride Channel Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamocaftor (VX-659) is an investigational small molecule that functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. Developed by Vertex Pharmaceuticals, it was evaluated in clinical trials as part of a triple combination therapy with Tezacaftor (a CFTR corrector) and Ivacaftor (a CFTR potentiator) for the treatment of cystic fibrosis (CF) in patients with at least one F508del mutation. Although its development was discontinued in favor of Elexacaftor, the study of this compound has provided valuable insights into the mechanisms of CFTR protein correction and the potential of combination therapies to restore chloride channel function in CF. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical trials and detailed experimental protocols.

Mechanism of Action: Correcting the F508del-CFTR Defect

The most common mutation in CF, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride channel. This compound is classified as a C2 corrector, which is thought to act on a later stage of CFTR protein folding and trafficking compared to C1 correctors like Tezacaftor.

Computational studies suggest that this compound binds to the CFTR protein, promoting a more stable and compact conformation. This stabilization is believed to rescue the F508del-CFTR protein from degradation, allowing it to be processed through the Golgi apparatus and trafficked to the cell membrane. Once at the cell surface, the corrected F508del-CFTR channel can be activated by a potentiator like Ivacaftor, which increases the channel's open probability, thereby restoring chloride ion transport. Some computational models also suggest that this compound may have a dual role, acting as both a corrector and a potentiator by binding to the potentiator site as well.[1]

Quantitative Data from Clinical Trials

This compound, in a triple combination regimen with Tezacaftor and Ivacaftor, demonstrated significant improvements in key clinical endpoints in Phase 2 and Phase 3 clinical trials. The data below summarizes the efficacy of this combination therapy in patients with specific CFTR mutations.

Table 1: Improvement in Lung Function (ppFEV1) with this compound Triple Combination Therapy

| Patient Population | Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline | p-value | Reference |

| Phase 3: One F508del mutation and one minimal function mutation (F/MF) | VX-659 + Tezacaftor + Ivacaftor | 14.0 percentage points | <0.0001 | |

| Placebo | - | - | ||

| Phase 3: Two F508del mutations (F/F) (already receiving Tezacaftor/Ivacaftor) | Addition of VX-659 | 10.0 percentage points | <0.0001 | |

| Addition of Placebo | - | - | ||

| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (240mg) + Tezacaftor + Ivacaftor | 12.0 percentage points | <0.001 | |

| Placebo | - | - | ||

| Phase 2: Two F508del mutations (F/F) (already receiving Tezacaftor/Ivacaftor) | Addition of VX-659 (400mg) | 9.7 percentage points | <0.001 | |

| Addition of Placebo | - | - |

Table 2: Change in Sweat Chloride Concentration with this compound Triple Combination Therapy

| Patient Population | Treatment Group | Mean Change in Sweat Chloride from Baseline (mmol/L) | Reference |

| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (240mg) + Tezacaftor + Ivacaftor | -44 | |

| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (120mg) + Tezacaftor + Ivacaftor | -41.6 |

Experimental Protocols

The preclinical and clinical evaluation of this compound involved standard assays to determine its efficacy as a CFTR corrector. The following are detailed methodologies for key experiments.

Western Blot Analysis for CFTR Maturation

Objective: To assess the ability of this compound to rescue the processing and trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, indicated by a shift in the protein's glycosylation state.

Methodology:

-

Cell Culture: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) are cultured to confluence.

-

Treatment: Cells are incubated with this compound (typically at concentrations ranging from 0.3 µM to 3 µM) in combination with Tezacaftor for 24-48 hours. A vehicle control (DMSO) is run in parallel.

-

Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a 6% or 4-15% polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is then incubated with a primary antibody specific for CFTR overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified by their molecular weight. The ratio of Band C to the total CFTR (Band B + Band C) is calculated to quantify the extent of CFTR maturation. An increase in this ratio in this compound-treated cells compared to the vehicle control indicates successful correction.

Ussing Chamber Assay for Chloride Channel Function

Objective: To measure the chloride ion transport across a polarized epithelial cell monolayer, providing a functional readout of CFTR channel activity at the cell surface.

Methodology:

-

Cell Culture: Primary human bronchial epithelial cells from CF patients with the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treatment: The cell monolayers are treated with this compound in combination with Tezacaftor for 24-48 hours.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.

-

Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).

-

Forskolin is then added to both compartments to activate adenylate cyclase, increase intracellular cAMP, and thereby activate CFTR channels.

-

A CFTR potentiator, such as Ivacaftor, is added to the apical side to maximize the opening of the corrected CFTR channels.

-

Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.

-

-

Analysis: The change in Isc in response to forskolin, the potentiator, and the inhibitor is calculated. A significant increase in the forskolin- and potentiator-stimulated, and inhibitor-sensitive Isc in this compound-treated cells compared to the vehicle control indicates the restoration of CFTR-mediated chloride secretion.

Conclusion

This compound, as a component of a triple combination therapy, demonstrated a significant capacity to restore the function of the F508del-CFTR protein, leading to clinically meaningful improvements in lung function and sweat chloride levels in patients with cystic fibrosis. While its development was ultimately superseded, the research surrounding this compound has underscored the value of a multi-pronged approach to CFTR modulation, combining correctors with distinct mechanisms of action and a potentiator to achieve a more robust restoration of chloride channel function. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to advance the treatment of cystic fibrosis.

References

Synergistic Rescue of CFTR Function: A Technical Guide to the Triple Combination Therapy Incorporating Bamocaftor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of the investigational CFTR corrector, Bamocaftor (VX-659), when used in combination with other CFTR modulators, specifically Tezacaftor and Ivacaftor. This document outlines the core mechanism of action, summarizes key quantitative data from clinical trials, details relevant experimental protocols, and provides visualizations of the underlying cellular pathways and experimental workflows.

Introduction to CFTR Modulation and the Role of this compound

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, which encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of functional channels at the cell surface.

CFTR modulator therapies aim to correct these defects. They are broadly classified into:

-

Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

-

Potentiators: Molecules that enhance the channel gating function of CFTR proteins that are present at the cell surface.

This compound is a next-generation CFTR corrector.[1] It has been investigated as part of a triple-combination therapy with Tezacaftor (another corrector) and Ivacaftor (a potentiator) to maximize the rescue of CFTR function.[1] The rationale behind this combination is that two correctors with potentially complementary mechanisms of action can more effectively rescue the folding and trafficking of the F508del-CFTR protein, while the potentiator ensures the rescued channels are functional.

Quantitative Analysis of Synergistic Efficacy

Clinical trials have demonstrated the significant synergistic effects of the this compound-Tezacaftor-Ivacaftor triple combination therapy in improving key clinical outcomes for CF patients with at least one F508del mutation. The following tables summarize the quantitative data from these studies.

Table 1: Improvement in Lung Function (ppFEV1)

| Patient Population | Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline | Reference |

| One F508del Mutation and One Minimal Function Mutation | This compound (VX-659) + Tezacaftor + Ivacaftor | 14.0 percentage points (at week 4) | [2] |

| Placebo | - | [2] | |

| Two F508del Mutations (already receiving Tezacaftor/Ivacaftor) | This compound (VX-659) added to Tezacaftor/Ivacaftor | 10.0 percentage points (at week 4) | [2] |

| Placebo added to Tezacaftor/Ivacaftor | - |

Table 2: Improvement in Sweat Chloride and Quality of Life

| Patient Population | Treatment Group | Key Secondary Endpoint Improvements | Reference |

| One F508del Mutation and One Minimal Function Mutation | This compound (VX-659) + Tezacaftor + Ivacaftor | Significant reduction in sweat chloride (-44 mmol/L with 240mg VX-659 dose) | |

| Significant improvement in CFQ-R score | |||

| Two F508del Mutations | This compound (VX-659) + Tezacaftor + Ivacaftor | Significant reduction in sweat chloride | |

| Significant improvement in CFQ-R score |

Core Signaling and Processing Pathways

The journey of the CFTR protein from synthesis to function is a complex process involving multiple cellular quality control checkpoints. The following diagram illustrates the CFTR protein processing pathway and the points of intervention for this compound and other CFTR modulators.

Experimental Protocols for Assessing Synergy

The synergistic effects of this compound in combination with other CFTR modulators are quantified using a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across epithelial cell monolayers.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.

-

Modulator Incubation: Cell monolayers are pre-incubated with this compound and Tezacaftor (or vehicle control) for 24-48 hours to allow for CFTR correction and trafficking.

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and both the apical and basolateral sides are bathed in identical Ringer's solution. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

CFTR Activation and Potentiation:

-

Amiloride is added to the apical side to block epithelial sodium channels (ENaC).

-

Forskolin (a cAMP agonist) is added to stimulate CFTR activity.

-

Ivacaftor (or vehicle) is then added to the apical side to potentiate the channel.

-

-

CFTR Inhibition: The CFTR-specific inhibitor, CFTRinh-172, is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

Data Analysis: The change in Isc (ΔIsc) upon addition of forskolin and Ivacaftor is calculated and compared between treatment groups to determine the synergistic effect.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model.

Methodology:

-

Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients.

-

Plating: Organoids are seeded in a basement membrane matrix in a 96-well plate.

-

Modulator Treatment: Organoids are pre-treated with correctors (this compound and Tezacaftor) for 24 hours.

-

Assay Initiation: The potentiator (Ivacaftor) and forskolin are added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.

-

Imaging: The swelling of the organoids is monitored over time using live-cell imaging.

-

Quantification: The change in organoid size (area or volume) is quantified, and the area under the curve (AUC) is calculated to represent CFTR function.

Western Blotting for CFTR Maturation

This biochemical assay is used to assess the effect of correctors on the glycosylation state and trafficking of the CFTR protein.

Methodology:

-

Cell Lysis: HBE cells treated with this compound and Tezacaftor (or vehicle) are lysed.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CFTR.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Analysis: The relative abundance of the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) of CFTR is quantified. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.

Conclusion

The triple combination of this compound, Tezacaftor, and Ivacaftor represents a significant advancement in the development of highly effective CFTR modulator therapies. The synergistic action of two correctors targeting different aspects of the F508del-CFTR protein defect, coupled with a potentiator to maximize the function of the rescued channels, has demonstrated substantial clinical benefits. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulator combinations, with the ultimate goal of providing effective treatments for all individuals with Cystic Fibrosis.

References

Early-Stage Research on Bamocaftor's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamocaftor (formerly VX-659) is an investigational next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is designed to address the trafficking defect of the CFTR protein caused by the F508del mutation, the most common genetic cause of cystic fibrosis (CF). This technical guide provides an in-depth overview of the early-stage research on this compound's efficacy, summarizing key quantitative data from preclinical and Phase 2 clinical studies, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound is classified as a "C2" or "next-generation" CFTR corrector. Its mechanism of action is distinct from first-generation correctors like Tezacaftor, which is considered a "C1" corrector.[1] While C1 correctors are thought to act on early folding steps of the CFTR protein, this compound is believed to work at a different stage to further improve the processing and trafficking of the F508del-CFTR protein to the cell surface.[2] Preclinical studies have demonstrated that the effects of this compound and Tezacaftor are additive, leading to a greater increase in functional CFTR at the cell membrane when used in combination.[2] Some computational studies also suggest that this compound may possess a dual role, acting as both a corrector and a potentiator.

The proposed synergistic mechanism of this compound in combination with a C1 corrector and a potentiator is illustrated in the signaling pathway diagram below.

Preclinical Efficacy Data

In Vitro Studies in Human Bronchial Epithelial (HBE) Cells

Early preclinical evaluation of this compound was conducted using primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation (F508del/F508del) or heterozygous with a minimal function (MF) mutation. These studies demonstrated that the triple combination of this compound, Tezacaftor, and Ivacaftor significantly improved the processing, trafficking, and function of the F508del-CFTR protein. The combination therapy led to increased levels of mature, fully glycosylated CFTR protein and enhanced chloride transport across the epithelial cell layer.

Clinical Efficacy Data: Phase 2 Clinical Trial (NCT03224351)

A Phase 2, randomized, double-blind, placebo-controlled study (NCT03224351) evaluated the efficacy and safety of this compound in combination with Tezacaftor and Ivacaftor in adults with CF. The trial included two main cohorts of patients: those heterozygous for the F508del mutation and a minimal function mutation (F/MF), and those homozygous for the F508del mutation (F/F) who were already receiving Tezacaftor/Ivacaftor therapy.

The key efficacy outcomes from this pivotal study are summarized in the tables below.

Table 1: Efficacy in Patients with One F508del Allele and a Minimal Function Mutation (F/MF)

| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline (Day 29) | Mean Absolute Change in Sweat Chloride from Baseline (Day 29) |

| This compound (240 mg) + Tezacaftor/Ivacaftor | 27 | +13.3 percentage points (P<0.001 vs. Placebo) | -44.1 mmol/L (P<0.001 vs. Placebo) |

| Placebo | 15 | -0.2 percentage points | +1.3 mmol/L |

ppFEV1: percent predicted forced expiratory volume in one second. Data sourced from Davies et al., N Engl J Med 2018.

Table 2: Efficacy in Patients Homozygous for the F508del Mutation (F/F) on Stable Tezacaftor/Ivacaftor Therapy

| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline (Day 29) | Mean Absolute Change in Sweat Chloride from Baseline (Day 29) |

| This compound (400 mg) + Tezacaftor/Ivacaftor | 18 | +9.7 percentage points (P<0.001 vs. Placebo) | -31.0 mmol/L (P<0.001 vs. Placebo) |

| Placebo + Tezacaftor/Ivacaftor | 19 | -0.1 percentage points | -1.1 mmol/L |

ppFEV1: percent predicted forced expiratory volume in one second. Data sourced from Davies et al., N Engl J Med 2018.

Experimental Protocols

In Vitro Efficacy Assessment in HBE Cells

Objective: To evaluate the effect of this compound in combination with Tezacaftor and Ivacaftor on the processing and function of F508del-CFTR in primary HBE cells.

Methodology:

-